1-(4-Fluorobenzyl)-4-methylpiperidine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-fluorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-methylpiperidine typically involves the reaction of 4-fluorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-4-cinnamylpiperazine: Known for its calcium antagonist properties.
1-[(4-Fluorophenyl)methyl]-4-phenylpiperidine: Studied for its potential analgesic effects.
Uniqueness: 1-[(4-Fluorophenyl)methyl]-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C13H18FN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 |
InChI Key |
LFUXHOMKZQSFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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